2-Iodo-4-phenyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

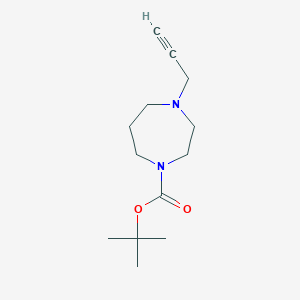

2-Iodo-4-phenyl-1,3-oxazole is a chemical compound with the molecular formula C9H6INO and a molecular weight of 271.05 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves various methods. One of the most common methods is the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, which has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents .Molecular Structure Analysis

The molecular structure of this compound consists of a central five-membered ring that is planar . This ring is attached to a phenyl ring and an anilino group .Chemical Reactions Analysis

The chemical reactions of this compound involve various processes. For instance, it can undergo a reaction with potassium phosphate and palladium diacetate in tetrahydrofuran at 60 degrees Celsius for 8 hours . This reaction is a Suzuki coupling .Aplicaciones Científicas De Investigación

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including derivatives similar to 2-Iodo-4-phenyl-1,3-oxazole, have been extensively utilized in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. These ligands offer versatility in design, easy synthesis from readily available precursors, and effective modulation of chiral centers near donor atoms. Their structural characterization has been explored through X-ray diffraction and NMR spectroscopy, highlighting their potential in creating complex molecular architectures (Gómez, Muller, & Rocamora, 1999).

Advancements in Oxazole Synthesis

Research has developed efficient methodologies for synthesizing oxazole derivatives, which are crucial structural motifs in various natural products and pharmacologically active compounds. For instance, the [3+2] annulation strategy using a gold-catalyzed oxidation approach has facilitated the modular synthesis of 2,4-disubstituted oxazoles. This method underscores the role of bidentate ligands in controlling the reactivity of gold carbenes, enabling selective reactions that are pivotal in organic synthesis and drug development (Luo, Ji, Li, & Zhang, 2012).

Synthetic Pathways to Disubstituted Oxazoles

The synthesis of 2,5-disubstituted-1,3-oxazoles has been achieved through strategies involving the deprotonation of oxazole precursors and subsequent reactions with electrophiles. This approach provides a general route for creating diversely substituted oxazoles, facilitating access to compounds for further functionalization and application in medicinal chemistry and material science (Williams & Fu, 2010).

Click Chemistry and Drug Discovery

Click chemistry, particularly the copper-catalyzed 1,2,3-triazole formation, has revolutionized the synthesis of oxazole-containing compounds. This highly reliable chemical transformation has found extensive applications in drug discovery, enabling the rapid assembly of complex molecules with potential biological activity. The resulting triazole linkers not only serve as robust connectors but also interact with biological targets, demonstrating the significant impact of this methodology on the development of new therapeutic agents (Kolb & Sharpless, 2003).

Safety and Hazards

When handling 2-Iodo-4-phenyl-1,3-oxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

2-iodo-4-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZJDMNRLIZTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210372-47-6 |

Source

|

| Record name | 2-iodo-4-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide](/img/structure/B2820203.png)

![6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B2820211.png)

![2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/no-structure.png)

![2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2820219.png)

![4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2820220.png)